Methyl 2-(3-fluorobenzyl)isonicotinate
Overview
Description
Methyl 2-(3-fluorobenzyl)isonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorobenzyl group attached to the isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluorobenzyl)isonicotinate typically involves the reaction of 3-fluorobenzyl bromide with methyl isonicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(3-fluorobenzyl)isonicotinic acid.
Reduction: Formation of 2-(3-fluorobenzyl)isonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluorobenzyl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorobenzyl)isonicotinate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Methyl isonicotinate: Similar structure but lacks the fluorobenzyl group.
2-(3-fluorobenzyl)isonicotinic acid: An oxidized form of the compound.
2-(3-fluorobenzyl)isonicotinyl alcohol: A reduced form of the compound.
Uniqueness: Methyl 2-(3-fluorobenzyl)isonicotinate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioactivity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
methyl 2-[(3-fluorophenyl)methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)11-5-6-16-13(9-11)8-10-3-2-4-12(15)7-10/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQLVWWYAVYIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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